N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
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Overview
Description
N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a hydroxyphenyl group, and a dicyclohexyl moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The hydroxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the dicyclohexyl moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dicyclohexyl-2-(2-nitrophenoxy)acetamide
- N,N’-Dicyclohexyl-2,6-naphthalenedicarboxamide
- N,N’-Dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide
Uniqueness
N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is unique due to the presence of the triazole ring and the hydroxyphenyl group, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C22H30N4O2S |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H30N4O2S/c27-19-14-8-7-13-18(19)21-23-22(25-24-21)29-15-20(28)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17,27H,1-6,9-12,15H2,(H,23,24,25) |
InChI Key |
FZJJNSOHVSVKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NNC(=N3)C4=CC=CC=C4O |
Origin of Product |
United States |
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